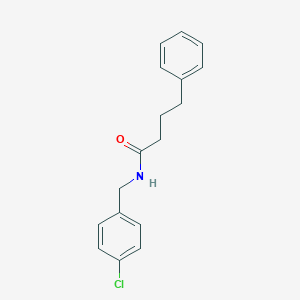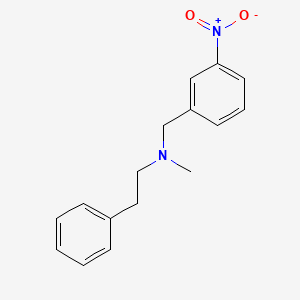
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, drug discovery, and bioimaging.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, while having minimal toxicity towards normal cells. This compound has also been shown to induce apoptosis in cancer cells, which is a promising approach for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its potent cytotoxicity against cancer cells. This makes it a promising compound for cancer treatment and drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One potential direction is the development of more soluble analogs of this compound, which would make it easier to work with in lab experiments. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the use of this compound in bioimaging applications is an area of active research, and further studies in this area could lead to the development of new imaging techniques for cancer diagnosis and treatment.
Métodos De Síntesis
The synthesis of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction of 1-(3-nitrophenyl)ethanone with 4,6-di-1-piperidinyl-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a promising approach for cancer treatment.
Propiedades
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O2/c1-16(17-9-8-10-18(15-17)29(30)31)25-26-19-22-20(27-11-4-2-5-12-27)24-21(23-19)28-13-6-3-7-14-28/h8-10,15H,2-7,11-14H2,1H3,(H,22,23,24,26)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJXSUBGDFHACB-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)




![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)





![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)